Lipophilicity Reduction vs. Des-Azetidine Scaffold
Introduction of the 2-azetidinylmethyl substituent dramatically lowers computed lipophilicity. The target compound's XLogP3 of -2.1 represents a 2.2 log unit reduction compared to the parent 4-methylpyrimidine-5-carboxylic acid scaffold (XLogP3 = 0.1) [1][2]. This shift predicts substantially higher aqueous solubility—a critical attribute for fragment-based screening and biochemical assay compatibility—and reduces the risk of non-specific hydrophobic interactions that plague flat, aromatic scaffolds.
| Evidence Dimension | Computed partition coefficient (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = -2.1 |
| Comparator Or Baseline | 4-Methylpyrimidine-5-carboxylic acid: XLogP3 = 0.1 |
| Quantified Difference | Δ XLogP3 = -2.2 log units |
| Conditions | Computed by XLogP3 3.0 algorithm, values extracted from PubChem (2026-05-01). |
Why This Matters
A 2.2 log unit reduction in lipophilicity positions the target compound in a more favorable region of lead-like chemical space, reducing the attrition rate associated with high logP compounds during hit-to-lead optimization.
- [1] PubChem Compound Summary for CID 127019832, 2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid; National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1882546-86-2 (accessed 2026-05-01). View Source
- [2] PubChem Compound Summary for CID 14922219, 4-Methyl-5-pyrimidinecarboxylic acid; National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/157335-92-7 (accessed 2026-05-01). View Source
